MNBA (4-methyl-3-nitro-benzoic acid)
Overview
Description
MNBA, also known as 4-methyl-3-nitro-benzoic acid, is a potential cell migration inhibitor, with potential anticancer activity. T reatment with MNBA on breast cancer cells can inhibit EGF-induced migration and chemotaxis in vitro. In vivo assay demonstrated that MNBA and Paclitaxel synergistically inhibited tumor growth and metastasis in breast cancer SCID mice xenografts. These results suggest that MNBA is a potent inhibitor cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .
Scientific Research Applications
Cell Migration Inhibition and Cancer Treatment Potential
4-Methyl-3-nitro-benzoic acid (MNBA) has shown promising results in inhibiting cell migration in various malignant tumor cells. A study by Li et al. (2010) revealed that MNBA could significantly inhibit cell migration in lung cancer, liver cancer, malignant melanoma, and gastric cancer cells. Moreover, it was found to inhibit tumor growth in mouse-transplanted melanoma without affecting body weight, suggesting low toxicity (Li et al., 2010). Another study on breast cancer cells demonstrated that MNBA, in combination with Paclitaxel, effectively inhibited tumor growth and metastasis in SCID mice xenografts (Guo et al., 2011).
Polyaniline Doping
MNBA is used as a dopant in polyaniline, a conducting polymer. Amarnath and Palaniappan (2005) reported that benzoic acids, including MNBA, can be used to dope polyaniline, impacting its properties like conductivity and thermal stability. This suggests potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).
Synthesis of Chemical Compounds
MNBA is also utilized in the synthesis of various chemical compounds. For example, Long-wang Ci (2013) and Jia-bin Peng (2010) explored the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, a derivative of MNBA, highlighting its use in chemical manufacturing processes (Ci Long-wang, 2013), (Peng Jia-bin, 2010).
Photolabile Compounds Synthesis
Salerno and Cleaves (2004) described the synthesis of photolabile α-Methyl nitrobenzyl compounds using MNBA. This indicates its potential application in photochemistry and the development of light-sensitive materials (Salerno & Cleaves, 2004).
Flavor and Fragrance Industry
MNBA is used in the creation of new spices and flavor compounds. Wang Ting-ting (2010) reported the synthesis of compounds with MNBA as the starting material, resulting in products with sweet grease and meat-like flavors (Wang Ting-ting, 2010).
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.14548 |
SMILES |
O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1 |
Appearance |
Solid powder |
Synonyms |
MNBA; 4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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